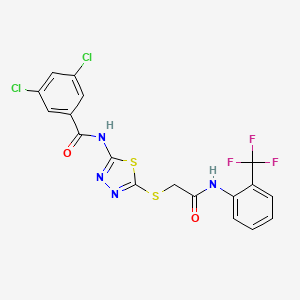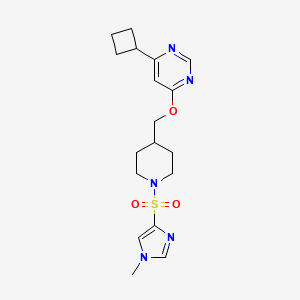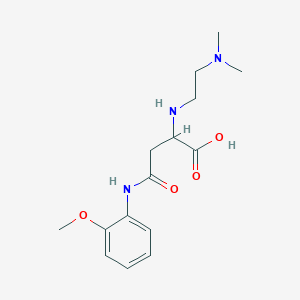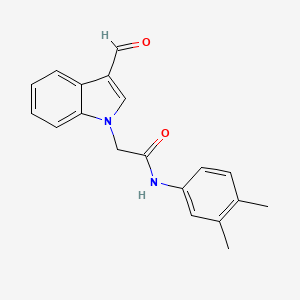
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, also known as DIF-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DIF-1 was first identified in the slime mold Dictyostelium discoideum, where it was found to play a crucial role in the regulation of cell differentiation and development. Since then, DIF-1 has been extensively studied for its pharmacological properties and potential therapeutic uses.
作用机制
The mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. Studies have shown that N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and physiological effects:
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and promote the differentiation of stem cells. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory studies. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for the study of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, as well as its potential side effects. Additionally, there is interest in exploring the use of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide in the treatment of inflammatory diseases and metabolic disorders such as diabetes. Further research is needed to fully elucidate the mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide and its potential therapeutic applications.
合成方法
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethylphenylhydrazine with 3-formylindole followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
科学研究应用
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-16(9-14(13)2)20-19(23)11-21-10-15(12-22)17-5-3-4-6-18(17)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNSNJUWVRKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)
![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)
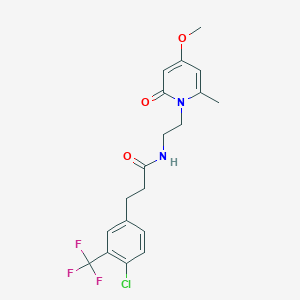
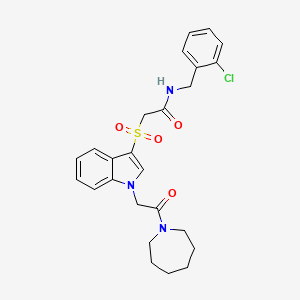
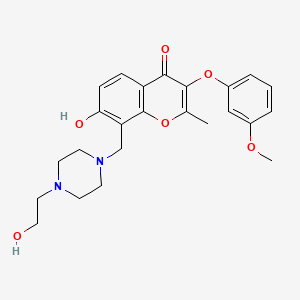
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)
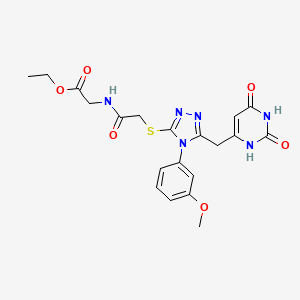
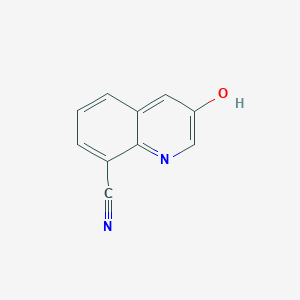
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
